molecular formula C8H6F4O2 B2855381 3-Fluoro-5-(trifluoromethoxy)benzyl alcohol CAS No. 86256-47-5

3-Fluoro-5-(trifluoromethoxy)benzyl alcohol

Cat. No.: B2855381
CAS No.: 86256-47-5
M. Wt: 210.128
InChI Key: WJTUZFGGSZDUKV-UHFFFAOYSA-N
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Description

3-Fluoro-5-(trifluoromethoxy)benzyl alcohol is an organic compound characterized by the presence of both fluorine and trifluoromethoxy groups attached to a benzyl alcohol structure

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method is the Suzuki–Miyaura coupling reaction, which involves the use of boron reagents and palladium catalysts to form carbon-carbon bonds . This reaction is known for its mild conditions and high functional group tolerance.

Industrial Production Methods

Industrial production of 3-Fluoro-5-(trifluoromethoxy)benzyl alcohol may involve large-scale Suzuki–Miyaura coupling reactions, utilizing optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques can further enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

3-Fluoro-5-(trifluoromethoxy)benzyl alcohol can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-Fluoro-5-(trifluoromethoxy)benzyl alcohol has diverse applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

  • 3-(Trifluoromethoxy)benzyl alcohol
  • 4-(Trifluoromethyl)benzyl alcohol
  • 3-Fluoro-5-(trifluoromethyl)benzoic acid

Uniqueness

3-Fluoro-5-(trifluoromethoxy)benzyl alcohol is unique due to the simultaneous presence of both fluorine and trifluoromethoxy groups, which impart distinct electronic and steric properties. These features can enhance the compound’s reactivity and specificity in various chemical reactions and biological interactions .

Properties

IUPAC Name

[3-fluoro-5-(trifluoromethoxy)phenyl]methanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6F4O2/c9-6-1-5(4-13)2-7(3-6)14-8(10,11)12/h1-3,13H,4H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WJTUZFGGSZDUKV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C=C1OC(F)(F)F)F)CO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6F4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

210.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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